molecular formula C21H17FN2O5 B2936207 methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 868678-94-8

methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2936207
CAS No.: 868678-94-8
M. Wt: 396.374
InChI Key: WNXUEBLNNJWRCI-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a pyridine ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the pyridine ring play crucial roles in binding to these targets, potentially affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate include other pyridine derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)29-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXUEBLNNJWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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